REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]([C:7]1[NH:8][CH:9]=[CH:10][CH:11]=1)=[O:6])[CH:2]=[CH2:3].[OH-].[Na+].[Cl-].[NH4+:15].[OH-].[NH4+]>C(OC)(C)(C)C.O.[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC>[CH2:1]([O:4][C:5]([C:7]1[N:8]([NH2:15])[CH:9]=[CH:10][CH:11]=1)=[O:6])[CH:2]=[CH2:3] |f:1.2,3.4,5.6,9.10|
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Name
|
|
Quantity
|
11.73 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(=O)C=1NC=CC1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
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Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25.1 g
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Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
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[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
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Name
|
aqueous bleach solution
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 1.5 h at 25° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
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Details
|
The organic layer was washed with a solution of sodium thiosulfate (10 g) in water (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(=O)C=1N(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48.32 mmol | |
AMOUNT: MASS | 8.03 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |